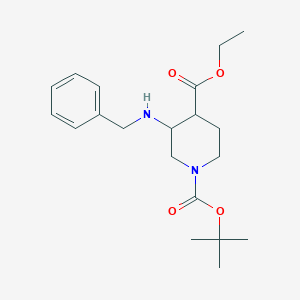
1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate
Descripción general
Descripción
1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate is a complex organic compound with the molecular formula C20H30N2O4 It is characterized by the presence of a piperidine ring substituted with benzylamino and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate typically involves multiple steps. One common method starts with the commercially available 4-piperidinecarboxylic acid ethyl ester. This compound undergoes a reaction with di-tert-butyl dicarbonate to form the Boc-protected intermediate. The intermediate is then reacted with benzylamine to introduce the benzylamino group. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The ester groups may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl N-Boc-piperidine-4-carboxylate: Similar in structure but lacks the benzylamino group.
1-Boc-4-carbethoxy piperidine: Another related compound with different ester groups.
tert-Butyl ethyl piperidine-1,4-dicarboxylate: Similar backbone but different substituents
Uniqueness
1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate is unique due to the presence of both benzylamino and ester groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H30N2O4 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-5-25-18(23)16-11-12-22(19(24)26-20(2,3)4)14-17(16)21-13-15-9-7-6-8-10-15/h6-10,16-17,21H,5,11-14H2,1-4H3 |
Clave InChI |
DUHIDEZAZJOIJY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCN(CC1NCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
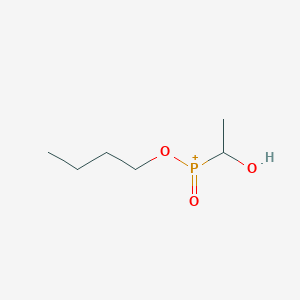

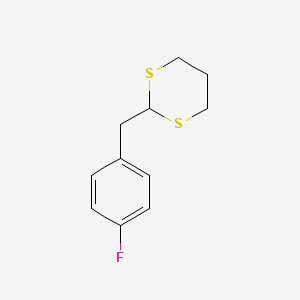
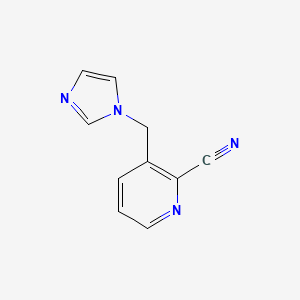
![2-[Chloro-(2,5-dimethylphenyl)methyl]sulfonylpyridine](/img/structure/B8643209.png)

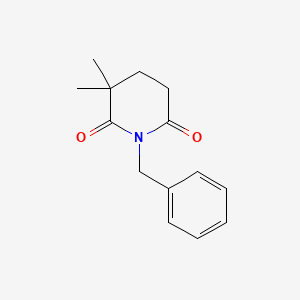
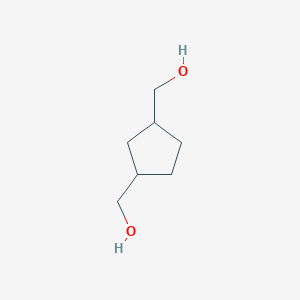

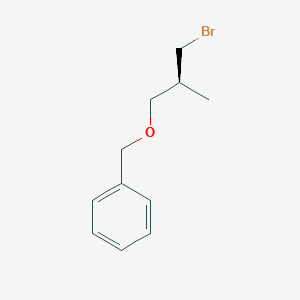

![1-[[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B8643268.png)
![4-{[(Oxan-4-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B8643270.png)

